1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone
Description
1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a pyridine ring, with an ethanone group at the 3-position
Properties
Molecular Formula |
C8H5BrF3NO |
|---|---|
Molecular Weight |
268.03 g/mol |
IUPAC Name |
1-[6-bromo-4-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)5-3-13-7(9)2-6(5)8(10,11)12/h2-3H,1H3 |
InChI Key |
OALKHKYMXNQBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone can be synthesized through several methods, including:
Halogenation and Substitution Reactions: Starting with 4-(trifluoromethyl)pyridine, bromination at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromo and trifluoromethyl groups onto the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the ethanone group to carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of different derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Azides, amines, and other substituted pyridines.
Scientific Research Applications
1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of biologically active compounds.
Comparison with Similar Compounds
1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone is unique due to its combination of bromine and trifluoromethyl groups on the pyridine ring. Similar compounds include:
1-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(6-Bromo-4-(fluoromethyl)pyridin-3-yl)ethanone: Similar structure but with a fluoromethyl group instead of trifluoromethyl.
These compounds differ in their reactivity and biological activity due to the different halogen atoms and substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
